4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide is an organic compound with the molecular formula C20H25NO3. It is a benzamide derivative, characterized by the presence of a butoxy group and a 2-(2-methylphenoxy)ethyl group attached to the benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-(2-methylphenoxy)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-[2-(4-methylphenoxy)ethyl]benzamide: This compound has a similar structure but with a different position of the methyl group on the phenoxy ring.
4-butoxy-N-[2-(2-thienyl)ethyl]benzamide: This compound contains a thienyl group instead of a methylphenoxy group.
Uniqueness
4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H25NO3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C20H25NO3/c1-3-4-14-23-18-11-9-17(10-12-18)20(22)21-13-15-24-19-8-6-5-7-16(19)2/h5-12H,3-4,13-15H2,1-2H3,(H,21,22) |
InChI Key |
RBLHAISLGYYYBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.